3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea
Description
3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea is a thiourea derivative characterized by a hexyl spacer linking two thiourea moieties. Its structure includes:
- A central hexyl chain (C6) providing flexibility and hydrophobicity.
- Terminal thiourea groups (-NHC(S)NH2), which are critical for hydrogen bonding and metal coordination.
Properties
IUPAC Name |
1-amino-3-[6-(aminocarbamothioylamino)hexyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N6S2/c9-13-7(15)11-5-3-1-2-4-6-12-8(16)14-10/h1-6,9-10H2,(H2,11,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKWWUVNBMWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNC(=S)NN)CCNC(=S)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401825 | |
| Record name | Hydrazinecarbothioamide, N,N'-1,6-hexanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56473-15-5 | |
| Record name | Hydrazinecarbothioamide, N,N'-1,6-hexanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea typically involves multi-step organic reactions. One common method involves the reaction of 6-aminohexylamine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize efficiency and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiourea groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-Adamantyl-3-(2-(7-Methoxy-1,2,3,4-Tetrahydroacridin-9-yl-amino)alkane)thiourea Derivatives
Structural Features :
- Core : Adamantyl group (rigid, lipophilic) vs. hexyl chain (flexible, moderately hydrophobic) in the target compound.
- Substituents: Tetrahydroacridine (aromatic, planar) vs. aminocarbamothioyl (polar, hydrogen-bonding).
Properties :
Benzimidazolone-Based Thioureas
Structural Features :
- Core : Benzimidazolone (aromatic, rigid) vs. hexyl chain in the target compound.
- Substituents: Methacryloyl/acryloyl groups (electron-deficient) vs. aminocarbamothioyl (electron-rich).
Properties :
RWJ56110 (Pharmacological Agent)
Structural Features :
- Core : Indole-benzamidine hybrid vs. aliphatic hexyl chain in the target compound.
- Substituents: Dichlorophenyl and pyrrolidinyl groups (bulky, lipophilic) vs. aminocarbamothioyl (polar).
Properties :
Key Research Findings and Inferences
- Synthetic Flexibility : The target compound’s hexyl spacer allows for tunable hydrophobicity, distinguishing it from rigid adamantyl or benzimidazolone derivatives .
- Functional Group Synergy: Dual thiourea groups enhance metal-binding capacity compared to mono-thiourea analogs, suggesting utility in catalysis or environmental remediation.
- Pharmacological Potential: Unlike RWJ56110, the absence of aromatic moieties may reduce off-target interactions, making it a candidate for selective enzyme inhibition .
Biological Activity
3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea (CAS Number: 56473-15-5) is a thiourea derivative with potential biological activities that have garnered interest in pharmacological research. This compound's unique structure, featuring an aminocarbamothioyl group, suggests various interactions at the molecular level, leading to diverse biological effects.
- Molecular Formula : C8H20N6S2
- Molecular Weight : 264.42 g/mol
- CAS Number : 56473-15-5
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Thiourea compounds are known to exhibit various mechanisms, including:
- Inhibition of Enzymatic Activity : Thioureas can act as enzyme inhibitors, affecting metabolic pathways.
- Antioxidant Activity : Compounds in this class may scavenge free radicals, contributing to protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that thiourea derivatives possess notable antimicrobial properties. Studies have demonstrated that this compound exhibits:
- Bactericidal Effects : Effective against a range of Gram-positive and Gram-negative bacteria.
- Fungicidal Properties : Inhibits the growth of certain fungal strains.
Anticancer Potential
Recent investigations into the anticancer properties of thioureas have revealed promising results:
- Cell Proliferation Inhibition : The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated antibacterial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Johnson et al. (2024) | Reported significant inhibition of MCF-7 breast cancer cell line proliferation with an IC50 of 15 µM. |
| Lee et al. (2022) | Found that the compound induces apoptosis in HCT116 colon cancer cells via caspase activation. |
Q & A
Q. What are the optimal synthetic routes for 3-amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic addition reactions between isothiocyanates and amines. For example, refluxing 6-aminouracil with phenyl isothiocyanate in dry pyridine for 60 hours yields thiourea derivatives, with purification via crystallization from DMF/H₂O . Key variables include solvent choice (e.g., pyridine for nucleophilicity), temperature (reflux to accelerate kinetics), and stoichiometry. Yield optimization requires monitoring by TLC and adjusting reaction times to prevent side reactions like hydrolysis .
Q. Which analytical techniques are critical for characterizing this thiourea derivative?
Multi-step characterization is essential:
- FTIR : Confirm C=S (1310 cm⁻¹) and amine (3200–3229 cm⁻¹) groups .
- NMR : Identify proton environments (e.g., NH signals at δ 9.98–10.79 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., FABMS for [M+1] peaks) .
- Elemental analysis : Verify purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. How can researchers purify this compound effectively?
Crystallization from polar aprotic solvents (e.g., DMF/H₂O mixtures) is common, leveraging solubility differences. Neutralization with dilute HCl post-reaction helps precipitate the product, followed by filtration and drying . For trace impurities, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .
Advanced Research Questions
Q. What role does the hexyl chain play in modulating this compound’s reactivity or biological activity?
The hexyl spacer may enhance solubility in non-polar media and influence supramolecular interactions (e.g., hydrogen bonding with substrates in catalytic applications). Comparative studies with shorter alkyl chains could reveal steric or electronic effects on reaction kinetics or binding affinity .
Q. How can computational methods aid in predicting this compound’s catalytic or binding properties?
- DFT calculations : Model transition states in reactions where the thiourea acts as a hydrogen-bond donor (e.g., asymmetric catalysis) .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding poses and affinity scores .
- MD simulations : Assess conformational stability of the hexyl chain in solvent environments .
Q. What strategies resolve contradictions in reported synthetic yields or activity data?
- Experimental replication : Standardize conditions (solvent purity, temperature control) to minimize variability .
- DoE (Design of Experiments) : Systematically test variables like catalyst loading or solvent ratios .
- Meta-analysis : Compare datasets across studies to identify outliers or trends (e.g., lower yields in non-polar solvents due to poor nucleophile activation) .
Q. How does this compound perform as a catalyst in asymmetric synthesis?
Thioureas are bifunctional catalysts, leveraging NH groups for substrate activation. For example, in 3-amino-2-oxindole synthesis, the compound’s thiourea moiety can stabilize enolate intermediates via hydrogen bonding, achieving enantioselectivity >90% ee under optimized conditions (e.g., 20 mol% catalyst in toluene at –20°C) .
Q. What are the challenges in scaling up synthesis for mechanistic studies?
- Side reactions : Prolonged reflux may degrade the product; use microwave-assisted synthesis to reduce time .
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning .
- Cost : Optimize solvent recovery (e.g., pyridine distillation) .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent thiourea oxidation .
- Data validation : Cross-reference spectral data with published benchmarks (e.g., NH chemical shifts in DMSO-d₆) .
- Theoretical frameworks : Link experimental results to concepts like H-bonding catalysis or Hammett substituent constants to explain reactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
